3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
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Overview
Description
3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitroanilino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of aniline to produce 4-nitroaniline, followed by the reaction with succinic anhydride to form the desired product. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Amino-4-(4-aminophenyl)-4-oxobutanoic acid;hydrochloride, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The nitro and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitroaniline
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
Compared to similar compounds, 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride is unique due to its combination of functional groups, which allows for a broader range of chemical reactions and applications. The presence of both amino and nitro groups provides versatility in synthetic chemistry and enhances its potential for various scientific research applications.
Properties
IUPAC Name |
3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGJGYVGBGMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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